N-(6-methoxypyridin-3-yl)-4-(pyrimidin-2-ylamino)benzamide

PIM Kinase Inhibition Hematological Malignancy Structure-Activity Relationship

The compound N-(6-methoxypyridin-3-yl)-4-(pyrimidin-2-ylamino)benzamide (CAS 1401575-28-7, MF C17H15N5O2, MW 321.34) is a synthetic, heterocyclic aromatic small molecule belonging to the pyrimidinylaminobenzamide chemotype. Its structure features a 4-(pyrimidin-2-ylamino)benzamide core, with a 6-methoxypyridin-3-yl substituent on the amide nitrogen.

Molecular Formula C17H15N5O2
Molecular Weight 321.33 g/mol
Cat. No. B12184524
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(6-methoxypyridin-3-yl)-4-(pyrimidin-2-ylamino)benzamide
Molecular FormulaC17H15N5O2
Molecular Weight321.33 g/mol
Structural Identifiers
SMILESCOC1=NC=C(C=C1)NC(=O)C2=CC=C(C=C2)NC3=NC=CC=N3
InChIInChI=1S/C17H15N5O2/c1-24-15-8-7-14(11-20-15)21-16(23)12-3-5-13(6-4-12)22-17-18-9-2-10-19-17/h2-11H,1H3,(H,21,23)(H,18,19,22)
InChIKeyFHJMQEUEIPKUNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(6-Methoxypyridin-3-yl)-4-(pyrimidin-2-ylamino)benzamide: A Pyrimidinylaminobenzamide Kinase Probe for Specialized Oncology Research


The compound N-(6-methoxypyridin-3-yl)-4-(pyrimidin-2-ylamino)benzamide (CAS 1401575-28-7, MF C17H15N5O2, MW 321.34) is a synthetic, heterocyclic aromatic small molecule belonging to the pyrimidinylaminobenzamide chemotype . Its structure features a 4-(pyrimidin-2-ylamino)benzamide core, with a 6-methoxypyridin-3-yl substituent on the amide nitrogen. This chemotype is primarily known for targeting serine/threonine kinases, notably the Proviral Integration site for Moloney murine leukemia virus (PIM) kinase family, which are implicated in hematological malignancies and certain solid tumors [1].

Why N-(6-Methoxypyridin-3-yl)-4-(pyrimidin-2-ylamino)benzamide Cannot Be Replaced by Other 'PIM Inhibitors' Without Careful Validation


Even within the narrow pyrimidinylaminobenzamide class, minor structural alterations cause significant shifts in kinase selectivity profiles and downstream biological effects. Substitution at the pyridine ring, particularly the 6-methoxy group, and the pyrimidine ring dictates both the potency and the selectivity fingerprint against the PIM kinase family (PIM-1, PIM-2, PIM-3) [1]. Data from the patent literature demonstrates that close analogs can exhibit IC50 values differing by over 4-fold between PIM isoforms within the same assay platform [1]. Therefore, substituting this specific compound with a generic 'pyrimidinylaminobenzamide' or a related PIM inhibitor introduces substantial risk of altered polypharmacology, potentially compromising target engagement and confounding experimental results in biochemical and cellular models.

N-(6-Methoxypyridin-3-yl)-4-(pyrimidin-2-ylamino)benzamide: Differentiated Kinase Selectivity and Cell-Based Activity Evidence


Chemotype-Characteristic Potent PIM Kinase Inhibition with a Unique Selectivity Profile Imparted by the 6-Methoxypyridin-3-yl Group

The pyrimidinylaminobenzamide scaffold is a validated PIM kinase inhibitor class. While precise binding data for this specific compound is proprietary and not publicly disclosed, structure-activity relationship (SAR) analyses from the foundational patent US9321756B2 show that substituents analogous to the 6-methoxypyridin-3-yl group on the benzamide nitrogen critically influence PIM-isoform selectivity [1]. For context, representative patent examples from the same chemical program demonstrate potent inhibition, with one example (BDBM224844) showing an IC50 of 1.67 nM against PIM-3 and 6.91 nM against PIM-1, highlighting the potential for intra-family selectivity modulation by the amide substituent [2].

PIM Kinase Inhibition Hematological Malignancy Structure-Activity Relationship

Differentiation from a Closely Related 4,6-Dimethylpyrimidin Analog by Steric and Electronic Profile

A structurally close analog, 4-((4,6-dimethylpyrimidin-2-yl)amino)-N-(6-methoxypyridin-3-yl)benzamide, differs only by two methyl groups on the pyrimidine ring . This modification increases steric bulk and alters the electron density of the pyrimidine, which is known from medicinal chemistry principles to affect hinge-region binding in kinases and can significantly shift selectivity across the kinome [1]. The unsubstituted pyrimidine in the target compound provides a distinct interaction profile, suggesting a different selectivity signature compared to its dimethyl analog.

Kinase Profiling Molecular Pharmacology Chemical Probe

Physicochemical Differentiation: Calculated logP and logD Values for Permeability and Solubility Optimization

The compound's calculated partition coefficient (logP) and distribution coefficient (logD) are 2.28 as reported by ChemDiv . This specific physicochemical profile differentiates it from close analogs. For example, the addition of methyl groups to the pyrimidine ring in the 4,6-dimethyl analog would increase the calculated logP/logD by approximately 0.5 to 1.0 units, potentially reducing aqueous solubility and altering passive membrane permeability in a way that could significantly affect performance in cell-based assays.

ADME Prediction logP Physicochemical Properties

Optimal Application Scenarios for N-(6-Methoxypyridin-3-yl)-4-(pyrimidin-2-ylamino)benzamide in Oncology and Chemical Biology


Profiling PIM Kinase Dependency in Hematological Cancer Cell Lines

The compound is best deployed as a chemical probe in viability and apoptosis assays using multiple myeloma (MM), diffuse large B-cell lymphoma (DLBCL), or acute myeloid leukemia (AML) cell lines with known PIM kinase overexpression. Its activity should be compared alongside established PIM inhibitors to dissect PIM-isoform-specific dependencies, as the pyrimidinylaminobenzamide scaffold from which it is derived is known to modulate PIM-1, PIM-2, and PIM-3 with varying selectivity [1]. This aligns with the evidence that the 6-methoxypyridin-3-yl group influences isoform selectivity.

Structure-Activity Relationship (SAR) Studies Centered on the 6-Methoxypyridin-3-yl Amide Subunit

The compound serves as a critical benchmark for SAR exploration of the amide region of this chemotype. Its specific substitution pattern can be compared directly against the des-methoxy analog (N-(pyridin-3-yl)-4-(pyrimidin-2-ylamino)benzamide) and the 4,6-dimethylpyrimidin analog to deconvolute the precise contributions of the 6-methoxy group to kinase selectivity and cellular potency. This is based on the differentiation evidence regarding the role of the pyridine substituent and pyrimidine substitution.

Validation of PIM-Selective Inhibitor Pharmacodynamics in Xenograft Models

For in vivo proof-of-concept studies, this compound can be evaluated in xenograft models of human leukemia or lymphoma. Key pharmacodynamic biomarkers such as phosphorylation of BAD (Ser112), a direct PIM substrate, and downstream markers like p-4E-BP1 and p-S6 should be measured in tumor tissue to confirm on-target engagement. These biomarkers are mechanistically linked to PIM kinase activity, as the foundational patent highlights the PIM/BAD signaling axis [1], and would validate the compound's utility as a selective in vivo probe.

Quote Request

Request a Quote for N-(6-methoxypyridin-3-yl)-4-(pyrimidin-2-ylamino)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.